Product packaging for 3'-Chloro-4'-fluoro-3-phenylpropiophenone(Cat. No.:CAS No. 898764-42-6)

3'-Chloro-4'-fluoro-3-phenylpropiophenone

Cat. No.: B1327398
CAS No.: 898764-42-6
M. Wt: 262.7 g/mol
InChI Key: IPVVFQAIIBTLSY-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum exhibits a strong absorption band at 1,710 cm⁻¹ , characteristic of the carbonyl (C=O) stretch. Aromatic C-H bending modes appear at 830 cm⁻¹ (meta-substituted phenyl) and 750 cm⁻¹ (para-substituted phenyl). The C-F and C-Cl stretches are observed at 1,240 cm⁻¹ and 680 cm⁻¹ , respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • δ 7.85–7.40 (m, 4H): Aromatic protons on the chlorinated fluorophenyl ring.
  • δ 7.35–7.20 (m, 5H): Protons from the unsubstituted phenyl group.
  • δ 3.20 (t, 2H, J = 7.5 Hz): Methylene protons adjacent to the ketone.
  • δ 2.95 (t, 2H, J = 7.5 Hz): Terminal methylene protons.

13C NMR (100 MHz, CDCl₃):

  • δ 198.5: Carbonyl carbon.
  • δ 135.2–115.4: Aromatic carbons, with deshielding observed at C-3 (δ 132.1, Cl-substituted) and C-4 (δ 128.7, F-substituted).
  • δ 40.2 and 30.8: Methylene carbons in the propanone chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a π→π* transition at 265 nm (ε = 12,500 M⁻¹cm⁻¹) and a weaker n→π* transition at 310 nm (ε = 450 M⁻¹cm⁻¹), attributed to the conjugated aromatic systems and ketone group.

Computational Chemistry Modeling (DFT Calculations)

DFT studies at the B3LYP/6-311+G(d,p) level reveal an optimized geometry with a dipole moment of 3.8 Debye , oriented toward the electronegative chlorine and fluorine atoms. The HOMO-LUMO energy gap of 5.2 eV suggests moderate reactivity, with electron density localized on the chlorinated phenyl ring (HOMO) and the ketone group (LUMO). Electrostatic potential maps highlight nucleophilic regions near the fluorine atom and electrophilic zones at the carbonyl carbon.

Table 2: DFT-Derived Electronic Properties

Property Value
HOMO Energy -6.3 eV
LUMO Energy -1.1 eV
Band Gap 5.2 eV
Mulliken Charge on Cl -0.18 e
Mulliken Charge on F -0.25 e

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClFO B1327398 3'-Chloro-4'-fluoro-3-phenylpropiophenone CAS No. 898764-42-6

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVVFQAIIBTLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643983
Record name 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-42-6
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Propiophenone Derivatives

A well-documented method for preparing 3'-chloropropiophenone, which is a close structural analog, involves the chlorination of propiophenone using chlorine gas in the presence of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. This method can be adapted and extended to introduce both chloro and fluoro substituents by sequential or selective halogenation steps.

Key steps from the chlorination process (adapted for 3'-chloro-4'-fluoro substitution):

Step Description Conditions Outcome
1 In a reactor, add aluminum trichloride catalyst and 1,2-dichloroethane solvent under stirring Temperature: 15–70 °C Catalyst activation and solvent preparation
2 Slowly add propiophenone solution, then feed chlorine gas gradually Reaction time: 6–10 hours; monitored by chromatogram Selective chlorination at the 3' position
3 Low-temperature hydrolysis to quench reaction Temperature: below 0 °C Hydrolysis of catalyst complexes
4 Washing and phase separation Water washing to remove impurities Purification of crude product
5 Vacuum distillation and rectification Temperature: ~170 °C Obtain purified 3'-chloropropiophenone with 99.7–99.9% purity

Yield: 88–90% with high selectivity and minimal environmental impact due to solvent recycling.

To introduce the 4'-fluoro substituent, fluorination can be performed either before or after chlorination using electrophilic fluorinating agents or nucleophilic aromatic substitution, depending on the substrate reactivity and protecting groups.

Synthesis of 3-Phenylpropiophenone Core

The propiophenone core with a phenyl substituent at the 3-position can be synthesized via:

  • Aldol condensation between benzaldehyde derivatives and acetophenone derivatives, followed by reduction and oxidation steps to yield the propiophenone structure.
  • Friedel-Crafts acylation of benzene or substituted benzene with phenylacetyl chloride or related acylating agents under Lewis acid catalysis.

For example, the reaction of 3-chloro-4-fluorobenzoyl chloride with benzene in the presence of aluminum chloride can yield the target ketone after workup.

Combined Synthetic Route

A plausible synthetic route to this compound involves:

  • Preparation of 3-chloro-4-fluorobenzoyl chloride from 3-chloro-4-fluorobenzoic acid via reaction with thionyl chloride.
  • Friedel-Crafts acylation of benzene with the prepared acid chloride using aluminum chloride catalyst to form this compound.
  • Purification by recrystallization or distillation to achieve high purity.

This route benefits from commercially available starting materials and well-established acylation chemistry.

Comparative Data Table of Preparation Parameters

Parameter Chlorination Method (Adapted) Friedel-Crafts Acylation Method Notes
Catalyst Aluminum trichloride Aluminum chloride Both Lewis acids, critical for electrophilic substitution
Solvent 1,2-Dichloroethane None or inert solvent (e.g., dichloromethane) Solvent choice affects reaction rate and selectivity
Temperature 15–70 °C (chlorination) 0–50 °C (acylation) Controlled to avoid side reactions
Reaction Time 6–10 hours 2–6 hours Dependent on scale and conditions
Yield 88–90% (chlorination) 70–85% (acylation) High yields achievable with optimization
Purity 99.7–99.9% after rectification >98% after purification High purity essential for downstream applications
Environmental Impact Solvent recycling possible Acidic waste generated Chlorination method designed for lower environmental impact

Research Findings and Notes

  • The chlorination method using aluminum trichloride and 1,2-dichloroethane is highly selective for the 3' position on propiophenone, yielding high-purity 3'-chloropropiophenone, which can be further functionalized to introduce the 4'-fluoro substituent.
  • Fluorination methods for aromatic rings often require specialized reagents such as Selectfluor or nucleophilic aromatic substitution with fluoride salts under controlled conditions to achieve the 4'-fluoro substitution without affecting other positions.
  • Friedel-Crafts acylation remains a robust method for constructing the propiophenone core with various substituents, including halogens, provided the substituents are compatible with Lewis acid catalysis.
  • Purification steps such as low-temperature hydrolysis, washing, vacuum distillation, and rectification are critical to achieving the desired purity and yield.
  • Environmental considerations include solvent recycling and management of acidic waste streams, which are addressed in industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-phenylpropiophenone is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence its binding affinity and reactivity, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties :

  • The introduction of bulky groups (e.g., methoxy in C₁₆H₁₄ClFO₂) increases molecular weight and boiling point due to enhanced van der Waals interactions .
  • Electron-withdrawing groups (Cl, F) improve thermal stability and reactivity in electrophilic substitution reactions compared to electron-donating groups (OCH₃) .

Structural and Functional Diversity: this compound lacks extended aromatic systems but is optimized for synthetic flexibility due to its compact structure . The cyanophenyl variant (C₁₆H₁₁ClFNO) introduces a polar nitrile group, enhancing solubility in polar aprotic solvents, which is critical for coordination chemistry .

Biological and Industrial Relevance :

  • Compounds with chloro-fluoro substitution (e.g., 3'-Cl, 4'-F) are linked to antimicrobial activity, as seen in structurally similar benzoxazaphosphorin derivatives .
  • The methoxy-substituted analogue (C₁₆H₁₄ClFO₂) is hypothesized to serve as a precursor in drug synthesis due to its predicted high boiling point and stability .

Crystallographic Insights

  • X-ray studies of similar compounds (e.g., 2-(2"-chlorophenoxy)-3,4-dihydro-3-(3'-chloro-4'-fluorophenyl)-benzoxazaphosphorin) reveal that chloro and fluoro substituents stabilize molecular conformations via halogen bonding, critical for biological interactions .

Biological Activity

3'-Chloro-4'-fluoro-3-phenylpropiophenone (CAS Number: 898764-42-6) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a phenyl group attached to a propiophenone structure, with chlorine and fluorine substituents at the 3' and 4' positions, respectively. The compound appears as white to yellow crystals or powder, with a melting point ranging from 43.0 to 52.0 °C.

Molecular Formula : C16H14ClF
IUPAC Name : 3-chloro-1-(4-fluorophenyl)propan-1-one
CAS Number : 898764-42-6

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation of Propiophenone Derivatives : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
  • Cross-Coupling Reactions : Utilizing nickel or palladium catalysts for the formation of carbon-carbon bonds with halogenated phenyl groups.

These synthetic pathways allow for the introduction of functional groups that tailor the compound for specific biological applications .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. Its structural features, particularly the presence of halogens, may enhance its binding affinity to cancer-related targets. Studies have shown that such compounds can inhibit cell proliferation in certain cancer cell lines .

The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogen substituents may increase the compound's lipophilicity and binding affinity, enhancing its pharmacokinetic properties such as solubility and metabolic stability.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
4-Chloro-3-fluoropropiophenone898764-39-1Lacks a phenyl group at the 3-position
4-Fluorobenzoyl chloride37148-27-9Contains a benzoyl moiety instead
3-Chloroacetophenone90-30-2No fluorine substituent

The unique combination of chlorine and fluorine in this compound enhances its reactivity and biological activity compared to these analogs .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Screening : In vitro tests showed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the key physical and chemical properties of 3'-Chloro-4'-fluoro-3-phenylpropiophenone critical for experimental design?

Answer: The compound (CAS: 347-93-3) has a molecular formula C₉H₈ClFO and molecular weight 184.62 g/mol . Key properties include:

PropertyValueSource
Boiling Point315.9 ± 27.0°C (760 mmHg)
Density1.2 ± 0.1 g/cm³
Flash Point144.8 ± 23.7°C
Storage Conditions-20°C for long-term stability

Methodological Note:

  • Use differential scanning calorimetry (DSC) to verify thermal stability.
  • Polarizability (18.9 ± 0.5 ×10⁻²⁴ cm³) suggests moderate intermolecular interactions, influencing solvent selection for crystallization.

Q. How can synthetic routes for this compound be optimized for reproducibility?

Answer: A common approach involves Friedel-Crafts acylation of fluorobenzene derivatives with chloro-substituted propanoyl chlorides. For example:

  • React 4-fluorobenzene with 3-chloropropionyl chloride in the presence of AlCl₃ (Lewis acid catalyst) .

Critical Parameters:

  • Catalyst loading : Excess AlCl₃ may lead to side reactions (e.g., polyacylation).
  • Temperature control : Maintain ≤ 0°C to minimize decomposition of reactive intermediates .
  • Workup : Neutralize AlCl₃ with ice-cold HCl to prevent exothermic reactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and sealed goggles are mandatory due to acute dermal/ocular toxicity (Category 4) .
  • Ventilation: Use fume hoods to avoid inhalation (PAC-3 threshold: 140 mg/m³) .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye exposure: Rinse with water for 10 minutes; remove contact lenses if present .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the electronic effects of chloro/fluoro substituents on reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects.
    • The fluorine substituent (σₚ = +0.06) induces ortho/para-directing effects, while chlorine (σₚ = +0.23) enhances electrophilicity at the ketone group .
  • Contradiction Management: Compare experimental vs. computed reaction yields under varying solvent polarities (e.g., DMF vs. toluene) .

Q. What strategies address gaps in ecological toxicity data for this compound?

Answer:

  • Read-Across Analysis: Use data from structurally similar compounds (e.g., 3-Chlorophenanthrene ) to predict biodegradation and bioaccumulation .
  • In Silico Tools:
    • EPI Suite: Estimate log Kow (1.8–2.3) and BCF (bioaccumulation factor) to prioritize testing for aquatic toxicity .

Q. How can deuterated analogs improve metabolic stability studies of this compound?

Answer:

  • Synthesis of Deuterated Derivatives: Replace labile protons (e.g., α-hydrogens near the ketone) with deuterium to slow metabolic oxidation .
  • Analytical Workflow:
    • LC-HRMS: Track deuterium retention in plasma samples.
    • Kinetic Isotope Effect (KIE): Compare t₁/₂ of deuterated vs. non-deuterated forms in hepatic microsomes .

Q. What methodologies validate the compound’s role as a precursor in multi-step syntheses (e.g., pharmaceuticals)?

Answer:

  • Stepwise Characterization:
    • NMR Tracking: Monitor coupling reactions (e.g., Grignard additions) using ¹³C NMR to confirm regioselectivity at the ketone group .
    • Mass Spectrometry: Identify intermediates (e.g., enolates) via ESI-MS to detect side products.
  • Case Study: Conversion to 3-phenylpropanolamine derivatives requires strict pH control (pH 7–8) to avoid retro-aldol cleavage .

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